NH2-PEG1-Val-Cit-PAB-OH is a synthetic compound classified as a peptide linker, primarily used in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that allows it to be cleaved by specific enzymes, making it valuable in targeted drug delivery systems. The full chemical name reflects its components: an amine group (NH2), polyethylene glycol (PEG), valine (Val), citrulline (Cit), and para-aminobenzyl alcohol (PAB) moiety. The compound is identified by its CAS number 2055024-63-8 and has a molecular formula of C23H38N6O6, with a molecular weight of approximately 494.6 g/mol .
The synthesis of NH2-PEG1-Val-Cit-PAB-OH involves multiple steps, often utilizing solid-phase peptide synthesis techniques. One effective method includes the use of l-citrulline as a starting material, which undergoes several reactions to yield the final product. A modified synthesis route has been reported that enhances yield and minimizes epimerization risks. This method typically involves:
The molecular structure of NH2-PEG1-Val-Cit-PAB-OH includes several key components:
The structural data indicates that it maintains a balance between hydrophilicity due to PEG and hydrophobicity from the amino acid residues, which is essential for its function in drug delivery systems .
NH2-PEG1-Val-Cit-PAB-OH undergoes specific chemical reactions that facilitate its application in drug delivery:
The mechanism of action for NH2-PEG1-Val-Cit-PAB-OH primarily revolves around its role as a linker in ADCs:
This targeted approach enhances therapeutic efficacy while reducing side effects associated with traditional chemotherapy.
The physical and chemical properties of NH2-PEG1-Val-Cit-PAB-OH include:
Additional properties such as density, boiling point, and melting point are generally not specified but are crucial for handling and formulation considerations .
NH2-PEG1-Val-Cit-PAB-OH is primarily utilized in scientific research related to:
NH₂-PEG₁-Val-Cit-PAB-OH serves as a foundational cleavable linker in antibody-drug conjugates (ADCs), designed to balance systemic stability with precise intracellular payload release. Cleavable linkers constitute >80% of clinically approved ADCs due to their ability to exploit physiological differences between circulation and tumor cells [2] [8]. This linker’s architecture incorporates a protease-sensitive trigger (Val-Cit dipeptide) that remains inert in blood plasma but undergoes enzymatic cleavage by cathepsin B within lysosomes. Upon cleavage, the para-aminobenzyloxycarbonyl (PAB) group initiates a rapid 1,6-elimination, releasing the cytotoxic drug (e.g., monomethyl auristatin E, MMAE) [4] [10].
The inclusion of a self-immolative PAB spacer is critical for mitigating steric hindrance between bulky payloads and proteases, ensuring efficient drug release. This mechanism enables a bystander effect, where free payload diffuses to adjacent tumor cells—a key advantage for heterogeneous tumors [8] [10].
Table 1: Cleavable Linker Mechanisms in Clinical ADCs
Trigger Type | Cleavage Mechanism | Example Payloads | Clinical ADC Examples |
---|---|---|---|
Val-Cit dipeptide | Cathepsin B proteolysis | MMAE, PBD | Brentuximab vedotin (Adcetris®), Padcev® |
Hydrazone | Acidic pH (lysosomes/tumor microenvironment) | Calicheamicin | Gemtuzumab ozogamicin (Mylotarg®) |
Disulfide | Glutathione (GSH) reduction | DM1, DM3 | Maytansinoid-based ADCs |
β-Glucuronide | β-Glucuronidase | MMAE | Experimental ADCs |
NH₂-PEG₁-Val-Cit-PAB-OH integrates four functionally synergistic modules:1. Primary Amine (NH₂-):- Enables conjugation to antibody carriers via reactions with carboxylic acids (forming amide bonds), aldehydes (reductive amination), or participation in SNAr reactions.- Provides a site for controlled functionalization, critical for achieving optimal drug-to-antibody ratios (DAR) [1] [9].
Table 2: Functional Roles of NH₂-PEG₁-Val-Cit-PAB-OH Components
Component | Key Function | Impact on ADC Performance |
---|---|---|
Primary Amine (NH₂) | Antibody conjugation via amidation or reductive amination | Enables controlled DAR; anchors payload to antibody |
PEG₁ | Hydrophilicity enhancement | Reduces aggregation; improves pharmacokinetics |
Val-Cit | Cathepsin B-specific cleavage | Ensures tumor-specific payload release |
PAB | Self-immolative fragmentation | Releases payload tracelessly; minimizes steric interference |
While Val-Cit remains the dominant dipeptide linker, emerging triggers aim to address its limitations:
Hydrophobicity and Aggregation:Val-Cit’s moderate hydrophobicity can drive ADC aggregation at high DARs. Val-Ala linkers offer lower hydrophobicity while maintaining efficient cathepsin B cleavage (albeit at half the rate of Val-Cit). This balance reduces aggregation-related clearance, enhancing tumor delivery [4].
Enzymatic Efficiency:cBu-Cit retains catalytic efficiency (Vmax/Km) comparable to Val-Cit but with reduced sensitivity to protease inhibitors. In vivo studies show equivalent antitumor efficacy at 3 mg/kg doses, but cBu-Cit-linked ADCs exhibit lower liver toxicity profiles [2].
Table 3: Dipeptide Linker Performance Metrics
Parameter | Val-Cit | Val-Ala | cBu-Cit |
---|---|---|---|
Cathepsin B Specificity | Low (cleaved by B, L, K) | Moderate | High (B-selective) |
Cleavage Half-Life | 240 min | ~480 min | Similar to Val-Cit |
Hydrophobicity | Moderate | Low | Moderate |
Bystander Effect | Strong | Strong | Strong |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7